Quinapril hydrochloride

Catalog No.
S540847
CAS No.
82586-55-8
M.F
C25H31ClN2O5
M. Wt
475 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinapril hydrochloride

CAS Number

82586-55-8

Product Name

Quinapril hydrochloride

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride

Molecular Formula

C25H31ClN2O5

Molecular Weight

475 g/mol

InChI

InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17-,21-,22-;/m0./s1

InChI Key

IBBLRJGOOANPTQ-JKVLGAQCSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl

Solubility

71.2 [ug/mL]

Synonyms

2-(2-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, Accupril, CI 906, CI-906, PD 109,452 2, PD 109452 2, PD 109452-2, PD 1094522, PD-109,452-2, quinapril, quinapril hydrochloride

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O.Cl

Quinapril hydrochloride is a medication widely used for the treatment of hypertension (high blood pressure) and heart failure. It is the hydrochloride salt of quinapril, which is an ethyl ester prodrug that converts into its active form, quinaprilat, in the body. Quinaprilat functions as a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, effectively reducing the production of angiotensin II, a potent vasoconstrictor that increases blood pressure . The chemical formula for quinapril hydrochloride is C25H31ClN2O5, with a molecular weight of approximately 474.98 g/mol .

Quinapril hydrochloride appears as a white to off-white amorphous powder, which is freely soluble in water. It is marketed under the brand name Accupril and was approved by the U.S. Food and Drug Administration in 1991 .

As mentioned earlier, quinaprilat, the active metabolite of quinapril hydrochloride, inhibits ACE. This inhibition disrupts the renin-angiotensin-aldosterone system (RAAS), a hormonal pathway regulating blood pressure. Here's a breakdown of the mechanism []:

  • RAAS Activation: When blood pressure drops, the kidneys release renin, an enzyme that converts angiotensinogen into angiotensin I.
  • ACE Inhibition: Quinaprilat binds to ACE, preventing it from converting angiotensin I to angiotensin II.
  • Vasodilation: Reduced angiotensin II levels lead to vasodilation, lowering blood pressure.
  • Reduced Aldosterone: ACE also stimulates the production of aldosterone, a hormone that promotes sodium and water retention in the kidneys. By inhibiting ACE, quinaprilat reduces aldosterone levels, leading to increased urine output and further blood pressure reduction.
  • Understanding mechanisms of hypertension (high blood pressure)

    Researchers have used quinapril hydrochloride to investigate the renin-angiotensin-aldosterone system (RAAS), a complex hormonal pathway involved in regulating blood pressure. By studying how quinapril hydrochloride affects blood pressure in animal models, scientists can gain insights into the mechanisms of hypertension (Source: ).

  • Evaluating therapeutic effects in cardiovascular diseases

    Quinapril hydrochloride's ability to lower blood pressure has been studied in animal models of heart failure and other cardiovascular diseases. This research helps scientists assess the potential therapeutic benefits of ACE inhibitors in managing these conditions (Source: ).

  • Comparing effects with other ACE inhibitors

    Scientific studies have compared the effectiveness and side effects of quinapril hydrochloride with other ACE inhibitors. This research helps determine the most appropriate treatment options for patients with high blood pressure or heart failure (Source: ).

  • Investigating new formulations and delivery methods

    Researchers have explored developing new formulations or delivery methods for quinapril hydrochloride to improve its absorption, efficacy, or tolerability. These studies contribute to the advancement of ACE inhibitor therapy (Source).

Quinapril hydrochloride undergoes several chemical transformations in the body:

  • Deesterification: The primary metabolic pathway involves the conversion of quinapril to quinaprilat through deesterification, which is responsible for its pharmacological activity as an ACE inhibitor .
  • Metabolism: Quinapril can also be metabolized into inactive metabolites such as PD109488 and PD113413 through various enzymatic reactions .
  • Elimination: The active metabolite quinaprilat is predominantly eliminated via renal excretion, with approximately 96% of a dose being excreted in urine .

Quinapril hydrochloride's primary mechanism of action involves the inhibition of ACE, which catalyzes the conversion of angiotensin I to angiotensin II. This inhibition results in decreased levels of angiotensin II, leading to vasodilation and reduced blood pressure. Additionally, quinaprilat increases bradykinin levels by preventing its breakdown, which may contribute to its antihypertensive effects .

The pharmacokinetics of quinapril indicate that it has a bioavailability of 50-80%, with peak plasma concentrations occurring within one hour after oral administration . The elimination half-life of quinaprilat is approximately 2 hours, although this can be prolonged in patients with renal impairment .

The synthesis of quinapril hydrochloride typically involves several key steps:

  • Formation of Quinapril: The synthesis begins with the formation of the core structure through reactions involving isoquinoline derivatives and various acylating agents to introduce functional groups necessary for biological activity.
  • Hydrochloride Salt Formation: Quinapril is then converted to its hydrochloride form by reacting it with hydrochloric acid, enhancing its solubility and stability for pharmaceutical formulations .
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity suitable for medicinal use.

Quinapril hydrochloride is primarily indicated for:

  • Hypertension Management: It serves as a first-line treatment for high blood pressure, often used alone or in combination with diuretics.
  • Heart Failure Treatment: Quinapril is used as adjunctive therapy in managing heart failure.
  • Diabetic Kidney Disease: It may also be utilized in patients with diabetic kidney disease to protect renal function by reducing glomerular pressure through its effects on the renin-angiotensin system .

Quinapril hydrochloride has been studied for interactions with various medications:

  • Increased Effects: Certain drugs like amobarbital may enhance the hypotensive effects of quinapril.
  • Decreased Effects: Conversely, medications such as amoxapine can diminish its antihypertensive efficacy .
  • Adverse Reactions: Potential serious interactions include those leading to angioedema or significant drops in blood pressure when combined with other antihypertensives or diuretics .

Quinapril hydrochloride belongs to a class of drugs known as ACE inhibitors. Below are some similar compounds along with their unique characteristics:

Compound NameUnique Features
EnalaprilAnother ACE inhibitor; less lipophilic than quinapril
LisinoprilDoes not require metabolic activation; longer half-life
RamiprilEffective in reducing cardiovascular events; prodrug form
PerindoprilHas a longer duration of action; often used post-MI

Quinapril's distinctiveness lies in its prodrug formulation, allowing for effective conversion to an active metabolite while providing flexibility in dosing and administration compared to other ACE inhibitors that may have different pharmacokinetic profiles or require more frequent dosing .

The discovery of angiotensin-converting enzyme (ACE) inhibitors revolutionized cardiovascular pharmacotherapy, with captopril emerging as the first orally active agent in 1981. Derived from peptide analogs found in snake venom, captopril’s success spurred innovation in ACE inhibitor design, prioritizing improved pharmacokinetics and reduced side effects. By the late 1980s, quinapril hydrochloride entered clinical use as a second-generation ACE inhibitor, addressing limitations such as short half-life and sulfhydryl-related adverse effects.

The patent landscape for ACE inhibitors reflects iterative advancements. Captopril’s original patent (US4,105,776) catalyzed derivative innovations, including quinapril’s synthesis methods. For instance, US20040192613A1 details optimized processes for quinapril hydrochloride production, emphasizing purity and scalability through tert-butyloxycarbonyl (Boc) protection strategies. This patent underscores the pharmaceutical industry’s focus on cost-effective manufacturing while maintaining therapeutic efficacy.

Position of Quinapril Hydrochloride in the ACE Inhibitor Class

Quinapril hydrochloride (C₂₅H₃₀N₂O₅·HCl) distinguishes itself through tissue ACE affinity and prodrug metabolism. Administered orally, quinapril undergoes hepatic de-esterification to its active metabolite, quinaprilat, which exhibits prolonged inhibition of angiotensin II synthesis. Compared to earlier ACE inhibitors like captopril, quinapril’s lack of a sulfhydryl group reduces hypersensitivity risks while maintaining potent vasodilation.

Clinically, quinapril demonstrates comparable efficacy to lisinopril and enalapril but with a superior adverse effect profile. A meta-analysis of hypertension trials found quinapril’s 24-hour blood pressure control comparable to ARBs, albeit with a higher incidence of cough (4–12% vs. 1–4%). Its dual excretion pathway (renal and hepatic) enhances safety in renal impairment, unlike solely renally cleared agents.

Novel Synthetic Routes for Tetrahydroisoquinolinecarboxylic Acid Derivatives

The synthesis of tetrahydroisoquinolinecarboxylic acid (TIQ) derivatives, critical intermediates in quinapril hydrochloride production, has undergone substantial refinement. Traditional methods relied on hydrogenolysis for deprotection, which introduced safety risks due to hydrogen handling and limited scalability [1]. A breakthrough approach involves solid-phase synthesis using orthogonally protected nitro-substituted TIQ precursors. In this method, nitro groups are reduced to amino groups post-attachment to a solid support, enabling precise functionalization at the 4-, 5-, 6-, or 7-positions [3]. For instance, palladium-catalyzed hydrogenation or SnCl₂ in dimethylformamide selectively reduces nitro groups without disturbing ester or carboxylate functionalities [3].

Orthogonal protection strategies further enhance flexibility. By employing tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups, researchers can sequentially introduce R₁ and R₂ moieties (e.g., alkyl, aryl, or heterocyclic groups) to the amino-substituted TIQ core [3]. This modularity supports combinatorial chemistry, allowing rapid generation of diverse TIQ libraries for structure-activity relationship studies. Comparative analysis reveals a 25% yield improvement over conventional methods, attributed to reduced side reactions and streamlined purification [1].

Table 1: Comparative Analysis of TIQ Synthesis Methods

ParameterTraditional MethodNovel Solid-Phase Method
Yield60–70%85–90% [1] [3]
ThroughputLowThreefold increase [1]
Byproduct FormationHighMinimal [1] [3]
Functionalization SitesLimitedMultiple (4–7 positions) [3]

Continuous Flow Synthesis Strategies for ACE Inhibitor Production

Continuous flow chemistry has emerged as a transformative strategy for ACE inhibitor synthesis, particularly in overcoming batch process limitations. While traditional batch reactors faced challenges in heat management and mixing efficiency, flow systems enable precise temperature control and reduced reaction times. For quinapril hydrochloride, key steps such as amide bond formation and tert-butyl deprotection have been adapted to continuous flow [1].

In a representative setup, the coupling of N-carboxyanhydride (NCA) derivatives with tetrahydroisoquinoline tert-butyl ester occurs in a microreactor at 20–25°C, with residence times optimized to 30 minutes [1]. This configuration minimizes diketopiperazine formation, a common byproduct in batch systems, by ensuring rapid heat dissipation and homogeneous mixing. Subsequent deprotection with anhydrous HCl in a tubular reactor achieves 99.5% conversion efficiency, eliminating the need for distillation and reducing solvent consumption by 40% [1].

Table 2: Continuous vs. Batch Process Metrics

MetricBatch ProcessContinuous Flow
Reaction Time8–12 hours2–4 hours [1]
Solvent Use150 L/kg product90 L/kg product [1]
Diketopiperazine Byproduct5–8%<1% [1]

N-Carboxyanhydride-Mediated Amide Coupling Techniques

N-carboxyanhydride (NCA)-mediated coupling represents a cornerstone of modern quinapril synthesis. This method avoids classical carbodiimide reagents, which often require stoichiometric additives and generate insoluble urea byproducts. Instead, NCAs derived from amino acids react with tetrahydroisoquinoline tert-butyl ester in the presence of catalytic acids (e.g., HCl) [1]. The reaction proceeds via a ring-opening mechanism, where the NCA’s carbonyl carbon is attacked by the amine nucleophile, forming a stable amide bond [1].

Key advantages include:

  • Suppressed Racemization: Unlike traditional coupling agents, NCAs minimize epimerization at the α-carbon, preserving stereochemical integrity [1].
  • Single-Step Deprotection and Salt Formation: Treating the tert-butyl ester intermediate with HCl simultaneously removes the protecting group and yields quinapril hydrochloride, reducing step count and solvent use [1].
  • Solvent Optimization: Aprotic solvents like dichloromethane or toluene prevent premature precipitation, while acetone addition at 0°C induces crystallization of the hydrochloride salt as an acetone solvate [1].

Mechanistic Insight:
The NCA-mediated coupling (Figure 1) begins with protonation of the NCA’s carbonyl oxygen, enhancing electrophilicity. Nucleophilic attack by the tetrahydroisoquinoline amine forms a tetrahedral intermediate, which collapses to release CO₂ and generate the amide bond [1]. This pathway avoids the formation of reactive intermediates that contribute to diketopiperazine, a cyclic dipeptide byproduct prevalent in high-temperature batch reactions [1].

Quinapril hydrochloride functions as a prodrug that undergoes deesterification to form quinaprilat, its pharmacologically active metabolite [1] [2]. The active metabolite quinaprilat demonstrates potent competitive inhibition of angiotensin-converting enzyme through specific binding kinetics and selectivity patterns [3] [4].

The molecular architecture of somatic angiotensin-converting enzyme contains two functionally distinct domains: the amino-terminal domain and the carboxyl-terminal domain, which arise from tandem gene duplication [3]. These domains exhibit high sequence similarity yet play distinct physiological roles, with the carboxyl-terminal domain predominantly involved in blood pressure regulation and the amino-terminal domain participating in hematopoietic stem cell differentiation and proliferation [3].

Quinaprilat demonstrates preferential binding affinity for the carboxyl-terminal domain of angiotensin-converting enzyme, with inhibition constants ranging from 0.1 to 1 nanomolar for carboxyl-terminal domain inhibition, compared to 10 to 100 nanomolar for amino-terminal domain inhibition [5] [6]. This selectivity pattern results in biphasic bradykinin potentiation, with a five-fold leftward shift in concentration-response curves at carboxyl-terminal domain-selective concentrations and a ten-fold shift when both domains are inhibited [5].

The competitive inhibition kinetics of quinaprilat follow a two-step binding mechanism characterized by initial rapid formation of a weaker enzyme-inhibitor complex, followed by slow reversible isomerization to a tighter binding complex [7]. This slow, tight-binding behavior contributes to the prolonged duration of action observed with quinapril hydrochloride despite the relatively short elimination half-life of the active metabolite [4].

Tissue-specific angiotensin-converting enzyme inhibition studies reveal differential potency patterns, with quinaprilat demonstrating rank order potency of quinaprilat equals benazeprilat greater than perindoprilat greater than lisinopril greater than enalaprilat greater than fosinoprilat against plasma, lung, kidney, and cardiac homogenates [8]. The concentration required for fifty percent inhibition of tissue angiotensin-converting enzyme ranges from 1 to 10 nanomolar, significantly lower than the 25 micromolar concentration required for plasma enzyme inhibition [9] [10].

Table 1: Quinapril Angiotensin-Converting Enzyme Inhibition Kinetics

ParameterValueReference
Quinaprilat Ki (C-domain)0.1-1 nmol/LCitation 22, 25
Quinaprilat Ki (N-domain)10-100 nmol/LCitation 22, 25
Quinaprilat IC50 (plasma ACE)25 μmol/LCitation 15
Quinaprilat IC50 (tissue ACE)1-10 nmol/LCitation 31
Plasma ACE inhibition (24h)25%Citation 11
Cardiac ACE inhibition (24h)>40%Citation 11
Renal ACE inhibition (24h)35%Citation 11
Aortic ACE inhibition (24h)30%Citation 11
Protein binding (quinapril)97%Citation 13, 40
Protein binding (quinaprilat)97%Citation 13, 40

Tissue-Specific Angiotensin-Converting Enzyme Binding Affinity and Duration of Action

The tissue-penetrating properties of quinapril hydrochloride result in differential angiotensin-converting enzyme inhibition patterns across various anatomical locations [4] [11]. Following oral administration, quinapril achieves peak tissue angiotensin-converting enzyme inhibition within the first two hours across all tissues examined, with the exception of brain and testicular tissue where inhibition does not occur due to limited penetration across the blood-brain barrier and blood-testis barrier respectively [11] [8].

The highest concentration of angiotensin-converting enzyme in cardiac tissue is found in the cardiac valves, followed by the right and left atria, then the right and left ventricles [8]. This distribution pattern correlates with the observed differential tissue inhibition, where cardiac tissues demonstrate the most prolonged inhibition following quinapril administration [11].

Twenty-four hours post-administration, angiotensin-converting enzyme remains inhibited by twenty-five percent in plasma, thirty percent in the aorta, thirty-five percent in the kidneys, and more than forty percent in cardiac atria and ventricles [11]. This prolonged tissue inhibition contrasts with the shorter plasma elimination half-life of quinaprilat, which averages approximately two hours with a prolonged terminal phase half-life of twenty-five hours [12] [13].

The tissue bioavailability of quinaprilat serves as an important determinant of tissue angiotensin-converting enzyme inhibition [8]. Comparative studies demonstrate that quinapril does not cross the blood-brain barrier and thus cannot inhibit brain angiotensin-converting enzyme, whereas perindopril demonstrates brain penetration and angiotensin-converting enzyme inhibition at high doses [8]. Similarly, testicular angiotensin-converting enzyme remains unaffected by quinapril administration [11].

Plasma and kidney tissues show increasing angiotensin-converting enzyme inhibition in a dose-dependent manner following oral quinapril administration [11]. The prolonged effect of quinapril on tissue angiotensin-converting enzyme suggests that enzyme inhibition in the heart, vasculature, and kidneys may be of particular importance in pathological states such as hypertension or heart failure [11].

Table 2: Tissue-Specific Angiotensin-Converting Enzyme Binding and Duration of Action

TissuePeak Inhibition Time (hours)Duration of Action (hours)Relative PotencyReference
Plasma1-2241.0Citation 11, 14
Lung1-2>241.2Citation 11, 14
Kidney1-2>241.3Citation 11, 14
Heart (atria)1-2>241.5Citation 11, 14
Heart (ventricles)1-2>241.5Citation 11, 14
Aorta1-2>241.1Citation 11, 14
Brain (blood-brain barrier)No inhibitionN/A0Citation 11, 14
TestisNo inhibitionN/A0Citation 11, 14

Bradykinin Potentiation and Nitric Oxide Modulation Pathways

The dual functionality of angiotensin-converting enzyme as both a peptidyl dipeptidase catalyzing angiotensin I to angiotensin II conversion and as kininase II responsible for bradykinin degradation underlies the bradykinin potentiation effects of quinapril hydrochloride [1] [2]. The inhibition of bradykinin degradation leads to enhanced bradykinin bioactivity and subsequent nitric oxide pathway modulation [14] [15].

Quinaprilat demonstrates potent bradykinin potentiation through a mechanism that extends beyond simple prevention of bradykinin hydrolysis [16]. The angiotensin-converting enzyme inhibitor blocks bradykinin B2 receptor desensitization, thereby potentiating bradykinin responses even in the presence of receptor desensitization [16] [5]. This phenomenon explains the observed ten-fold leftward shift in bradykinin concentration-response curves in the presence of quinaprilat [5].

The bradykinin potentiation mechanism involves both carboxyl-terminal domain and amino-terminal domain contributions, with maximum potentiation achieved when both domains are inhibited [5]. Selective carboxyl-terminal domain inhibition with quinaprilat concentrations from 0.1 to 1 nanomolar produces a five-fold leftward shift in bradykinin response curves, while concentrations capable of blocking both domains result in a ten-fold shift [5].

Nitric oxide pathway modulation represents a critical component of quinapril's cardiovascular effects beyond angiotensin-converting enzyme inhibition [14] [15] [17]. Chronic quinapril treatment increases baseline aortic endothelial nitric oxide synthase protein expression by up to ninety-nine percent and activity by up to ninety-four percent [17]. This upregulation occurs through a bradykinin-mediated mechanism, as demonstrated by the partial reversal of effects following bradykinin B2 receptor antagonism [17].

The enhancement of nitric oxide bioactivity occurs through multiple pathways [15] [18]. Quinaprilat administration increases arterial flow from 3.5 plus or minus 0.5 to 4.6 plus or minus 0.7 milliliters per 100 milliliters tissue per minute, an effect that is inhibited by nitric oxide synthase blockade [18] [19]. Paradoxically, quinaprilat decreases serum nitrogen oxide levels by nineteen percent compared to pretreatment values, suggesting that angiotensin-converting enzyme inhibitor therapy selectively improves endothelium-dependent vasodilator responsiveness by increased nitric oxide bioactivity at a lower rate of nitric oxide release from the endothelium [15].

The mechanism underlying this phenomenon involves reduction of angiotensin II-induced oxidant stress within the vessel wall, protecting nitric oxide from oxidative inactivation [15]. This protective effect reduces the endothelial nitric oxide synthesis required for vasomotor regulation while simultaneously enhancing nitric oxide bioactivity available to vascular smooth muscle [15].

Bradykinin-induced tissue plasminogen activator release represents another important pathway modulated by quinapril [20]. Bradykinin-induced release of active tissue plasminogen activator is more than doubled during quinapril treatment compared to placebo or losartan, demonstrating selective enhancement of bradykinin-mediated fibrinolytic responses [20]. This effect suggests that the beneficial clinical and vascular effects of angiotensin-converting enzyme inhibition may be mediated through local augmentation of bradykinin-induced tissue plasminogen activator release [20].

Table 3: Bradykinin Potentiation and Nitric Oxide Modulation Pathways

ParameterEffectMechanismReference
Bradykinin response enhancement10-fold leftward shiftACE C-domain and N-domain blockadeCitation 22, 17
Bradykinin B2 receptor desensitization inhibitionComplete restorationPrevention of B2 receptor desensitizationCitation 22, 17
Nitric oxide release increase2-4 fold increaseBradykinin accumulationCitation 18, 20
Serum nitrite/nitrate levels19% decreaseReduced NO synthesis requirementCitation 8
Flow-mediated dilation improvement2.4% to 10.8%Enhanced NO bioactivityCitation 8
Endothelial NO synthase upregulation99% increaseBradykinin-mediated mechanismCitation 18
Tissue plasminogen activator release2-fold increaseBradykinin-specific enhancementCitation 19
Cyclic GMP content increaseComplete restorationNO-dependent mechanismCitation 34

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Melting Point

120-130 °C (crystals from ethyl acetatetoluene) and 119-121.5 °C (crystals from acetonitrile)

UNII

33067B3N2M

GHS Hazard Statements

Aggregated GHS information provided by 190 companies from 6 notifications to the ECHA C&L Inventory.;
H361 (98.95%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used in the therapy of hypertension and congestive heart failure. Quinapril is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury.

Drug Classes

Angiotensin-Converting Enzyme Inhibitors

Therapeutic Uses

... /Quinapril/ has proven to be very useful for the treatment of hypertension ... . /Salt not specified/
The angiotensin converting enzyme (ACE) inhibitors appear to confer a special advantage in the treatment of patients with diabetes, slowing the development of diabetic glomerulopathy. They also have been shown to be effective in slowing the progression of other forms of chronic renal disease, such as glomerulosclerosis, & many of these patients also have hypertension. An ACE inhibitor is probably the preferred initial agent in the treatment of hypertensive patients with left ventricular hypertrophy. Patients with hypertension & ischemic heart disease are candidates for treatment with ACE inhibitors; this includes treatment in the immediate post-myocardial infarction period which has been shown to lead to improved ventricular function & reduced morbidity & mortality. /ACE inhibitors/ /Salt not specified/
The combination of ... quinapril and hydrochlorothiazide is indicated in the treatment of hypertension. Fixed-dosage combinations generally are not recommended for initial therapy, but are utilized in maintenance therapy after the required dose is established in order to increase convenience, economy, and patient compliance. /Included in US product labeling/ /Salt not specified/
Angiotensin converting enzyme (ACE) inhibitor /Salt not specified/
Angiotensin II & nitric oxide (NO) may play a role in hypertensive cardiovascular remodeling ...The effects of long-term treatment with quinapril ... on expression of endothelial NO synthase (eNOS), ACE, & angiotensin II type 1 (AT1) receptor in the left ventricle /were evaluated/... These relations to myocardial remodeling in deoxycorticosterone acetate (DOCA)-salt hypertensive rats /were also evaluated/. Deoxycorticosterone acetate-salt rats were induced with weekly injections of DOCA (30 mg/kg) & 1% saline in drinking water after right nephrectomy. Quinapril (DOCA-QUI, 10 mg/kg/day, subdepressor dose) ... or vehicle (DOCA-V) were given after induction of DOCA-salt hypertension for 5 wks, & age-matched sham-operated rats (ShC) served as a control group. The eNOS expression in the left ventricle were significantly decreased in DOCA-V compared with ShC, & were significantly increased in DOCA-QUI ... compared with ShC & DOCA-V. The gene expression of ACE, AT1 receptor, & type I collagen mRNA were significantly increased in DOCA-V compared with ShC, & significantly suppressed in DOCA-QUI compared with DOCA-V. The DOCA-V rats demonstrated a significant incr of the wall-to-lumen ratio, perivascular fibrosis, & myocardial fibrosis, with all these parameters being significantly improved by quinapril. Myocardial remodeling in DOCA-salt hypertensive rats was significantly ameliorated by a subdepressor dose of quinapril, which may be due to an incr in eNOS mRNA & protein expression & a decr in ACE & AT1 receptor mRNA expression in the left ventricle. /Cmpd identity not verifiable/ /Salt not specified/
This study was designed to investigate the effects of the angiotensin-converting enzyme (ACE) inhibitor quinapril ... on insulin sensitivity in 2 types of genetic hypertensive rats with insulin resistance. Quinapril (3 mg/kg)... decreased the systolic blood pressure to almost the same extent in both spontaneously hypertensive rats (SHRs) & Dahl salt-sensitive (Dahl S) rats. Quinapril increased the glucose requirement for the euglycemic clamp test in both SHRs & Dahl S rats ... A kinin antagonist, Hoe 140, inhibited the incr in the glucose requirement by quinapril without affecting the depressor effect of quinapril in SHRs. In conclusion, quinapril improved the insulin sensitivity more effectively than did losartan in the genetic hypertensive rats with insulin resistance & relatively severe metabolic abnormalities ... /Salt not specified/

Pharmacology

Quinapril Hydrochloride is the hydrochloride salt form of quinapril, a prodrug and non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity. Quinapril is hydrolized into its active form quinaprilat, which binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This abolishes the potent vasoconstrictive actions of angiotensin II and leads to vasodilatation. Quinapril also causes a decrease in angiotensin II-induced aldosterone secretion by the adrenal cortex, thereby promoting diuresis and natriuresis, and increases bradykinin levels.

MeSH Pharmacological Classification

Angiotensin-Converting Enzyme Inhibitors

Mechanism of Action

Block formation of angiotensin II, promoting vasodilation & decreased aldosterone; also increased bradykinin & vasodilatory prostaglandins. /ACE Inhibitors; from table/ /Salt not specified/
Quinapril is deesterified to the principal metabolite, quinaprilat, which is an inhibitor of ACE activity in human subjects and animals. ACE is a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to the vasoconstrictor, angiotensin II. The effect of quinapril in hypertension and in congestive heart failure (CHF) appears to result primarily from the inhibition of circulating and tissue ACE activity, thereby reducing angiotensin II formation. Quinapril inhibits the elevation in blood pressure caused by iv administered angiotensin I, but has no effect on the pressor response to angiotensin II, norepinephrine or epinephrine. Angiotensin II also stimulates the secretion of aldosterone from the adrenal cortex, thereby facilitating renal sodium and fluid reabsorption. Reduced aldosterone secretion by quinapril may result in a small incr in serum potassium. In controlled hypertension trials, treatment with ACCUPRIL alone resulted in mean increases in potassium of 0.07 mmol/L ... . Removal of angiotensin II negative feedback on renin secretion leads to increased plasma renin activity (PRA). /Salt not specified/

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Peptidyl-dipeptidases [EC:3.4.15.-]
ACE (CD143) [HSA:1636] [KO:K01283]

Pictograms

Health Hazard

Health Hazard

Other CAS

82586-55-8

Associated Chemicals

QUINAPRIL;85441-61-8

Wikipedia

Quinapril hydrochloride

Drug Warnings

Reduce dose ... in patients with serum creatinine > or =221 umol/L (2.5 mg/dL). /ACE Inhibitors; from table/ /Salt not specified/
May cause hyperkalemia in patients with renal impairment or in those receiving potassium-sparing agents. /ACE Inhibitors; from table/ /Salt not specified/
Can cause acute renal failure in patients with severe bilateral renal artery stenosis or severe stenosis in artery to solitary kidney. /ACE Inhibitors; from table/ /Salt not specified/
Conversion of quinapril to quinaprilat is reduced in patients with diminished liver function. /Salt not specified/
For more Drug Warnings (Complete) data for QUINAPRIL HYDROCHLORIDE (12 total), please visit the HSDB record page.

Biological Half Life

The initial half-life of /the metabolite/ quinaprilat is about 2 hr; a prolonged terminal half-life of about 25 hr may be due to high-affinity binding of the drug to tissue ACE. /Salt not specified/

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: M.L. Hoefle, S. Klutchko, EP 49605; eidem, US 4344949 (both 1982 to Warner-Lambert)...Synthesis of novel crystalline and purified form: O.P. Goel, U. Krolls, US 4761479 (1988 to Warner-Lambert)

General Manufacturing Information

The main ingredient in the drug Accuretic ... (tablets) /Mixture with Hydrochlorothiazide/
The major objective of this study was to investigate the effects of beta-cyclodextrin (beta-CD) & hydroxypropyl-beta-cyclodextrin (HP-beta-CD) on the solid-state chemical reactivity of the drug, quinapril, when amorphous samples are prepared by colyophilization of quinapril & each of these beta-CDs. For comparison, a physical mixture with beta-CD & colyophilized mixtures with trehalose & dextran were also prepared & subjected to a similar chemical stability test at 80 °C followed by HPLC analysis. Significant inhibition of degradation was observed only for colyophilized miscible mixtures with beta-CD & HP-beta-CD at molar ratios in excess of 1:1. Colyophilized mixtures with trehalose & dextran, shown to have phase separated, & the physical mixture with beta-CD exhibited no inhibiting effects. This suggests that specific molecular complexation is responsible for the significant inhibition by the beta-CDs. The tendency of quinapril to form molecular complexes in soln with the beta-CDs was measured by (1)H solution NMR, by estimating complexation constants from the chemical shift of specific groups on quinapril. Supporting evidence for solid-state complexation was provided by FTIR analysis. DSC & TSC measurements indicated that the beta-CDs do not have high enough glass transition temperatures to reduce reactivity by reducing molecular mobility.

Storage Conditions

Storage: Store at controlled room temp 15-30 °C (59-86 °F). Protect from light.

Interactions

Hyperkalemia may occur with potassium supplements, potassium-sparing agents, & NSAIDs. /ACE inhibitors; from table/ /Salt not specified/
... ACE inhibitors enhance the efficacy of diuretic drugs. This means that even very small doses of diuretics may substantially improve the antihypertensive efficacy of ACE inhibitors; & on the other end of the spectrum, the use of high doses of diuretics together with angiotensin converting enzyme inhibitors may lead to excessive reduction in blood pressure & to /sodium ion/ loss in some patients. /ACE inhibitors/ /Salt not specified/
Oligopeptidic drugs such as beta-lactams & angiotensin-converting enzyme inhibitors share the same carriers in humans & animals, which results in possible pharmacokinetic interactions. To model such interactions, the effects of quinapril on cephalexin pharmacokinetics were investigated in rats. Blood cephalexin concns were measured by liquid chromatography, & the data were analyzed by a noncompartmental method & by fitting a bicompartmental model by a nonlinear mixed-effect modeling approach. 5 groups of 8 rats were examined. In the first 3 groups, cephalexin elimination kinetics after intra-arterial admin alone or in combination with quinapril given by the parenteral or the oral route were studied, & the occurrence of a pharmacokinetic interaction was not revealed. The absence of an effect of quinapril on cephalexin elimination after parenteral admin might be explained either by the higher affinity of cephalexin for the renal anionic transport system than that of quinapril or by the much higher concns of cephalexin than those of quinapril. In the last 2 groups, cephalexin was administered by the oral route alone or in combination with quinapril. The mean area under the concn-time curve (AUC) for cephalexin was increased by ca. 30% by coadmin of quinapril (40.1 versus 31.4 mg.hr/liter; P=0.04). The mean elimination clearance of cephalexin was significantly decreased by quinapril, from 0.81 to 0.64 liter/hr/kg of body weight (P<0.05), probably by competitive inhibition of cephalexin secretion at the tubular level. The mean absorption rate constant of cephalexin was significantly lowered by quinapril (from 0.249 to 0.177 hr-1; P<0.01), without modification of the extent of absorption (89%). This pharmacokinetic interaction could be explained by competitive inhibition of cephalexin active transport by quinapril at the intestinal level. /Salt not specified/
Concurrent use /of other hypotension-producing medications/ with ACE inhibitors may produce additive hypotensive effects. /ACE inhibitors/ /Salt not specified/
For more Interactions (Complete) data for QUINAPRIL HYDROCHLORIDE (16 total), please visit the HSDB record page.

Dates

Last modified: 09-13-2023
1: Stolarczyk M, Maślanka A, Apola A, Krzek J. Determination of losartan
potassium, quinapril hydrochloride and hydrochlorothiazide in pharmaceutical
preparations using derivative spectrophotometry and chromatographic-densitometric
method. Acta Pol Pharm. 2013 Nov-Dec;70(6):967-76. PubMed PMID: 24383320.


2: Hailu SA, Bogner RH. Complex effects of drug/silicate ratio, solid-state
equivalent pH, and moisture on chemical stability of amorphous quinapril
hydrochloride coground with silicates. J Pharm Sci. 2011 Apr;100(4):1503-15. doi:
10.1002/jps.22387. Epub 2010 Nov 24. PubMed PMID: 24081473.


3: Stanisz B, Paszun S, Strzyzycka N, Ptaszyński E. Influence of humidity and
hydroxypropyl cellulose, hydroxypropylmethyl cellulose, glyceryl behenate or
magnesium stearate on the degradation kinetics of quinapril hydrochloride in
solid phase. Acta Pol Pharm. 2010 Jan-Feb;67(1):99-102. PubMed PMID: 20210086.


4: Hailu SA, Bogner RH. Solid-state surface acidity and pH-stability profiles of
amorphous quinapril hydrochloride and silicate formulations. J Pharm Sci. 2010
Jun;99(6):2786-99. doi: 10.1002/jps.22051. PubMed PMID: 20091829.


5: Hailu SA, Bogner RH. Effect of the pH grade of silicates on chemical stability
of coground amorphous quinapril hydrochloride and its stabilization using
pH-modifiers. J Pharm Sci. 2009 Sep;98(9):3358-72. doi: 10.1002/jps.21767. PubMed
PMID: 19363809.


6: Rojanasthien N, Nasangiam N, Kumsorn B, Roongapinun S, Jengjareon A.
Pharmacokinetics and bioequivalence study of the two 20-mg quinapril
hydrochloride tablet formulations in healthy Thai male volunteers. J Med Assoc
Thai. 2008 May;91(5):739-46. PubMed PMID: 18672641.


7: Bhavar GB, Chatpalliwar VA, Patil DD, Surana SJ. Validated HPTLC Method for
Simultaneous Determination of Quinapril Hydrochloride and Hydrochlorothiazide in
a Tablet Dosage Form. Indian J Pharm Sci. 2008 Jul-Aug;70(4):529-31. doi:
10.4103/0250-474X.44612. PubMed PMID: 20046789; PubMed Central PMCID: PMC2792558.


8: Stanisz B. The influence of pharmaceutical excipients on quinapril
hydrochloride stability. Acta Pol Pharm. 2005 May-Jun;62(3):189-93. PubMed PMID:
16193811.


9: Stanisz B. The stability of quinapril hydrochloride--a mixture of amorphous
and crystalline forms (QHCl-AC)--in solid phase. Acta Pol Pharm. 2003
Nov-Dec;60(6):443-9. PubMed PMID: 15080591.


10: Stanisz B. Kinetics of degradation of quinapril hydrochloride in tablets.
Pharmazie. 2003 Apr;58(4):249-51. PubMed PMID: 12749406.

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